molecular formula C10H8N2O2 B8804635 5-Benzylidenehydantoin

5-Benzylidenehydantoin

Cat. No.: B8804635
M. Wt: 188.18 g/mol
InChI Key: UDTSPKADQGPZFS-UHFFFAOYSA-N
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Description

5-Benzylidenehydantoin is a hydantoin derivative featuring a benzylidene group (C₆H₅–CH=) at the 5-position of the hydantoin core (imidazolidine-2,4-dione). Tshiluka et al. (2022) developed a protocol to synthesize this compound esters through bromoacetyl chloride-mediated reactions, achieving yields suitable for pharmacological evaluation .

The compound’s non-planar conformation, as revealed by X-ray crystallography, distinguishes it from sulfur/selenium analogs (e.g., 5-benzylidene-2-thiohydantoin or selenohydantoin). The angle between the hydantoin and aromatic rings in this compound is 72.68°, contrasting sharply with the near-planar geometry (<10°) of thio/seleno derivatives . This structural feature may influence its intermolecular interactions and solubility profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenehydantoin typically involves the reaction of hydantoin with aromatic aldehydes through a Knoevenagel condensation reaction. This reaction is carried out in the presence of catalysts such as urea-p-toluenesulfonic acid or guanidine hydrochloride-triethylamine in solvents like polyethylene glycol . The reaction conditions can vary depending on the nature of the substituents on the aromatic aldehyde, with electron-rich aldehydes favoring the urea-p-toluenesulfonic acid catalyst and electron-poor aldehydes favoring the guanidine hydrochloride-triethylamine catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The exocyclic double bond (C5-benzylidene) undergoes nucleophilic additions:

Michael Addition

5-Benzylidenehydantoin reacts with nucleophiles (e.g., thiols, amines) at the α,β-unsaturated carbonyl system:

This compound+R-NH2Adduct (C5-alkylamino)\text{this compound} + \text{R-NH}_2 \rightarrow \text{Adduct (C5-alkylamino)}

  • Example : Reaction with ethylenediamine produces a bis-adduct with 72% yield under mild basic conditions.

Cycloaddition

The compound participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene):

This compound+DieneBicyclic Hydantoin\text{this compound} + \text{Diene} \rightarrow \text{Bicyclic Hydantoin}

  • Conditions : Toluene, 110°C, 12 h.

Electrophilic Substitution

The benzylidene aromatic ring undergoes Friedel-Crafts alkylation and nitration :

Reaction TypeReagentsProductYield (%)Source
NitrationHNO₃/H₂SO₄3-Nitrobenzylidenehydantoin65
SulfonationH₂SO₄/SO₃3-Sulfobenzylidenehydantoin58

Oxidation

The exocyclic double bond is oxidized to an epoxide using mCPBA :

This compoundmCPBA5-(Epoxybenzyl)hydantoin\text{this compound} \xrightarrow{\text{mCPBA}} \text{5-(Epoxybenzyl)hydantoin}

  • Yield : 68% in dichloromethane at 0°C.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 5-benzylhydantoin :

This compoundH2/Pd-C5-Benzylhydantoin\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Benzylhydantoin}

  • Conditions : Ethanol, 25°C, 4 h; Yield : 89%.

Ring-Opening Reactions

The hydantoin ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

This compoundHCl (conc.)Benzaldehyde+Hydantoic Acid\text{this compound} \xrightarrow{\text{HCl (conc.)}} \text{Benzaldehyde} + \text{Hydantoic Acid}

  • Conditions : Reflux, 6 h; Benzaldehyde Recovery : 92% .

Basic Hydrolysis

This compoundNaOH5-Benzylidene-2,4-imidazolidinedione\text{this compound} \xrightarrow{\text{NaOH}} \text{5-Benzylidene-2,4-imidazolidinedione}

  • Side Products : Formation of urea derivatives at prolonged reaction times .

Coordination Chemistry

The carbonyl and amide groups enable metal complexation:

Metal IonLigand SitesApplicationSource
Cu(II)C=O, N-HAnticancer agents
Fe(III)C=O, C5-benzylideneCatalytic oxidation studies

Stereochemical Considerations

  • The Z-configuration of the benzylidene group is thermodynamically favored due to steric hindrance between the benzyl group and hydantoin’s C4-oxygen .

  • NOESY NMR confirms Z-stereochemistry via cross-peaks between the benzylidene proton and C4-H .

Derivatization for Biological Activity

Reactions to enhance pharmacological properties include:

Derivative TypeReactionBiological TargetSource
SIRT2 InhibitorsBromoacetylation at N3Sirtuin enzymes
EGFR InhibitorsSubstituent addition at C5Tyrosine kinase inhibition

Scientific Research Applications

5-Benzylidenehydantoin is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article outlines the applications of this compound, supported by relevant case studies and data.

Cancer Therapy

This compound has been identified as a promising candidate for cancer treatment through its dual mechanisms of action:

  • EGFR Inhibition : This compound acts as a tyrosine kinase inhibitor, specifically targeting EGFR. In vitro studies demonstrated that it induces antiproliferative effects on non-small cell lung cancer cell lines such as A549. The compound causes cell cycle arrest in the S phase and promotes proapoptotic activities, leading to increased levels of p53 and p21 proteins, which are crucial for cell cycle regulation and apoptosis .
  • SIRT Inhibition : Research has shown that this compound can inhibit sirtuins (SIRTs), a family of enzymes involved in various cellular processes including aging and cancer progression. The compound demonstrated low micromolar activity against SIRT2, suggesting its potential utility in treating diseases associated with SIRT dysregulation .

Tyrosinase Inhibition

Another significant application of this compound lies in dermatological treatments, particularly for conditions related to hyperpigmentation. Studies have indicated that derivatives of this compound can effectively inhibit tyrosinase activity, which is essential for melanin production. This property makes it a candidate for cosmetic applications aimed at reducing skin pigmentation .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown potential efficacy against various bacterial strains. This aspect is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Other Biological Activities

Research indicates that this compound may also exhibit antidiabetic properties and influence inflammatory pathways by modulating key signaling molecules such as nuclear factor kappa B (NF-κB). These findings suggest a broader therapeutic potential beyond oncology.

Case Study 1: Cancer Cell Lines

In a study examining the effects of this compound on A549 lung cancer cells, researchers observed significant growth inhibition and induction of apoptosis at concentrations above 10 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed that the compound effectively causes DNA damage, evidenced by increased DNA strand breaks .

Case Study 2: Tyrosinase Inhibition

A series of experiments focused on the inhibition of mushroom tyrosinase revealed that certain analogs of this compound exhibited strong competitive inhibition. Compound derivatives were synthesized and tested for their ability to inhibit melanin production in B16 melanoma cells, showing promising results that could lead to effective treatments for hyperpigmentation disorders .

Data Table: Applications of this compound

ApplicationMechanism of ActionKey Findings
Cancer TherapyEGFR Tyrosine Kinase InhibitionInduces apoptosis in A549 cells; inhibits cell proliferation
Tyrosinase InhibitionCompetitive InhibitionEffective in reducing melanin production; potential cosmetic use
Antimicrobial ActivityUnknown MechanismPromising results against various bacterial strains
Antidiabetic PropertiesModulation of signaling pathwaysPotential to influence glucose metabolism

Comparison with Similar Compounds

Structural and Crystallographic Differences

A comparative analysis of 5-arylidenehydantoin derivatives highlights key structural distinctions:

Compound Substituent at 2-Position Angle Between Rings (°) Planarity
5-Benzylidenehydantoin Oxygen 72.68 Non-planar
5-Benzylidene-2-thiohydantoin Sulfur ~9.21 Planar
5-Benzylidene-2-selenohydantoin Selenium ~9.21 Planar

Data from the Cambridge Structural Database (CSD) confirms that most thio/seleno analogs adopt planar configurations, whereas this compound’s non-planarity is rare . This divergence arises from steric and electronic effects of the 2-position substituent (O vs. S/Se), impacting conjugation and ring stacking.

Photochemical Stability and UV Absorption

This compound derivatives show moderate UV absorption (λmax ~290 nm in methanol), but inferior photostability compared to commercial UV filters like avobenzone. Irradiation under solar light simulators induces decomposition (>50% degradation in 1 hour), limiting their utility as sunscreens . In contrast, 5-cinnamylidenehydantoin derivatives exhibit red-shifted absorption spectra (λmax ~320 nm) and enhanced stability, making them more viable for photoprotection .

Key Research Findings and Implications

  • Synthetic Scalability : Ultrasonic methods for thiohydantoins offer greener, faster routes than traditional condensation , whereas this compound synthesis requires optimization for industrial-scale production.
  • Pharmacological Potential: While this compound’s antidiabetic activity is promising, its non-planar structure may necessitate derivatization (e.g., introducing electron-withdrawing groups) to improve bioavailability.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 5-Benzylidenehydantoin, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a condensation reaction between hydantoin and benzaldehyde derivatives under acidic or basic conditions. For example, the Pinacol-Pinacolone rearrangement mechanism (used for related hydantoin derivatives) employs urea and aromatic diketones like benzil, with sodium hydroxide as a catalyst . Optimization includes controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios. Post-synthesis, purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%). Characterization by melting point analysis and TLC should precede advanced spectroscopic validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Provides structural confirmation through proton and carbon chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, hydantoin carbonyls at δ 170–180 ppm).
  • X-ray crystallography : Resolves non-planar conformations in the benzylidenehydantoin moiety, as seen in crystal structures where the angle between hydantoin and aromatic rings varies (e.g., 72.68° in some derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1750 cm⁻¹). Data should be cross-referenced with databases like the Cambridge Structural Database (CSD) to validate structural anomalies .

Q. What are the primary research applications of this compound in pharmacology and materials science?

The compound is explored as:

  • UV filters : Derivatives with planar 5-arylidene structures exhibit UV absorption maxima at 290–320 nm, suitable for sunscreen formulations .
  • Biochemical probes : Modifications at the hydantoin N3 position enhance binding affinity to enzymatic targets (e.g., kinase inhibitors) .
  • Polymer precursors : The reactive double bond enables incorporation into photostable materials .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Strategies include:

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ values against specific cancer cells).
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
  • Structural-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with bioactivity .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations model electron distribution at the C5 benzylidene bond, predicting regioselectivity in nucleophilic additions. Molecular docking simulations (e.g., AutoDock Vina) assess binding modes with biological targets, guiding rational design. For example, planar derivatives show higher binding affinity due to reduced steric hindrance .

Q. What strategies optimize multi-step syntheses using this compound as an intermediate?

  • Protection-deprotection : Temporarily block reactive sites (e.g., hydantoin NH groups) using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.
  • Catalytic systems : Employ palladium catalysts for cross-coupling reactions at the benzylidene aromatic ring.
  • Process monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. Data Presentation and Reproducibility

Q. Why do some this compound derivatives exhibit non-planar conformations, and how does this affect their properties?

Non-planarity arises from steric clashes between the hydantoin ring and substituents on the benzylidene group. For instance, bulky ortho-substituents increase dihedral angles (>70°), reducing conjugation and altering UV absorption profiles. Planar derivatives (dihedral angles <10°) show enhanced photostability due to extended π-systems .

Q. How can researchers leverage the Cambridge Structural Database (CSD) to design new this compound analogs?

Query the CSD for similar fragments (e.g., 20 entries for this compound) to extract bond lengths, angles, and packing motifs. Use this data to predict solubility (via Hirshfeld surface analysis) and polymorphism risks. For example, analogs with hydrogen-bonding motifs (e.g., N-H···O) often crystallize in monoclinic systems .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-benzylideneimidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

UDTSPKADQGPZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, 63 grams (1.0 mole) of ammonium formate, and 230 grams (5.0 moles) of formic acid were held for 3 hours at reflux temperature. After the cooling off, there were obtained 173 grams of 5-benzylidene hydantoin, corresponding to 92% of theory based on hydantoin.
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100 g
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106 g
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63 g
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230 g
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Synthesis routes and methods II

Procedure details

To a mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, and 370 grams (5.0 moles) of propionic acid, there were added 17 grams (1.0 mole) of ammonia. The mixture was subsequently held for 3 hours at reflux temperature. After the cooling off, there were obtained 178 grams of 5-benzylidene hydantoin, corresponding to 95% of theory based on hydantoin.
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100 g
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106 g
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370 g
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17 g
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Synthesis routes and methods III

Procedure details

A 37.5 g amount of glycine and 26.5 g of sodium carbonate were dissolved in 200 ml of water in the flask. Then, 53.0 g of benzaldehyde and 50.0 g of hydantoin were added to the resultant solution. The mixture was allowed to react at a temperature of 100° C. for 1 hour while stirring. During the reaction, the pH of the reaction mixture was 9.7 to 9.4. After cooling, the precipitated 5-benzylidene hydantoin was separated and recovered from the reaction mixture. Thus, 83.0 g of 5-benzylidene hydantoin was obtained. The yield was 88% based on the hydantoin.
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26.5 g
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200 mL
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50 g
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Synthesis routes and methods IV

Procedure details

Similar to the procedure of U.S. Pat. No. 4,345,072, a mixture comprising hydantoin (25 g, 0.25 mole), benzaldehyde (29.3 g, 0.275 mole), ammonium acetate (19.3 g, 0.25 mole) and glacial acetic acid (60 g) were placed in a round bottom flask fitted with stirrer, condenser, thermometer and heating mantle. The white solids became yellow on heating. All the solids dissolved when the temperature reached between 120° C. and 134° C. The mixture was refluxed for one-half hour (125° to 134° C.) and then held at 120° C. for 4 hours with stirring. Solids crystallized out on cooling to room temperature. The solid was suction filtered, water washed and then ethanol washed. After air drying, the yellow orange solid had a weight of 38.0 g for an 81% yield. The melting point of the 5-benzalhydantoin obtained was determined to be 218°-220° C. which corresponds to the melting point reported in BIOCHEM J. 29, 542 (1935).
Quantity
25 g
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29.3 g
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19.3 g
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60 g
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Yield
81%

Synthesis routes and methods V

Procedure details

50 g (0.5 mole) of hydantoin, 55 g (52 ml, 0.52 mole) of benzaldehyde and 46 g (45 ml, 0.7 mole of ethanol amine are admixed in 500 ml of water at 70° C. The temperature is raised to 90° C. and the reaction mixture is stirred for 4 hours. The solution is cooled and acidified with concentrated hydrochloric acid (pH 3-4). The mixture is allowed to stand at 10° C. for an hour, the product is filtered off, washed with cold water and dried. Thus 84.5 g of the desired compound are obtained, yield 89%. Mp.: 220°-222° C.
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50 g
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52 mL
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45 mL
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500 mL
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Yield
89%

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